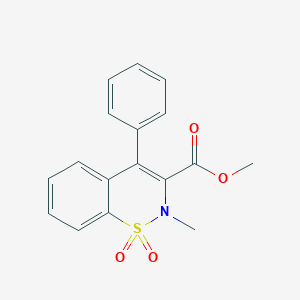

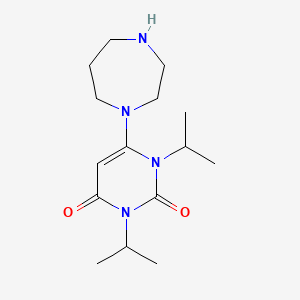

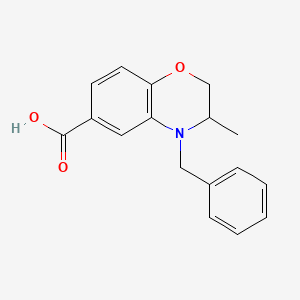

![molecular formula C17H22ClN B3173879 Butyl[(4-phenylphenyl)methyl]amine hydrochloride CAS No. 950684-36-3](/img/structure/B3173879.png)

Butyl[(4-phenylphenyl)methyl]amine hydrochloride

Overview

Description

“Butyl[(4-phenylphenyl)methyl]amine hydrochloride” is a complex organic compound. It contains a butyl group (a four-carbon alkyl chain), a phenyl group (a six-carbon aromatic ring), and a methyl group (a one-carbon alkyl chain) attached to an amine group (nitrogen with a lone pair of electrons). The compound is likely to be a solid under standard conditions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenylphenylmethyl group and its subsequent attachment to the butylamine. The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of “Butyl[(4-phenylphenyl)methyl]amine hydrochloride” would be determined by the arrangement of its constituent atoms and the bonds between them. The butyl group would likely be a straight chain of four carbon atoms, while the phenylphenylmethyl group would consist of two phenyl rings connected by a single carbon atom . The amine group would be attached to the butyl group .Chemical Reactions Analysis

As an amine, “Butyl[(4-phenylphenyl)methyl]amine hydrochloride” would be expected to participate in a variety of chemical reactions. These could include reactions with acids to form salts, reactions with alkyl halides to form substituted amines, and reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Butyl[(4-phenylphenyl)methyl]amine hydrochloride” would be influenced by its molecular structure. As an amine, it would be expected to have a basic character and could form salts with acids. Its solubility in water and other solvents would depend on the balance between its polar (amine) and nonpolar (butyl and phenylphenylmethyl) groups .Scientific Research Applications

Applications in Separation Processes

- Amines have been studied for their ability to extract and separate metals from solutions, demonstrating their utility in mineral processing and extractive metallurgy. For example, the extraction and separation of niobium and tantalum from leach liquors using various amines highlight the potential for similar compounds to be applied in metal recovery and purification processes (Nguyen & Lee, 2018).

Environmental Impact and Degradation

- Phenolic compounds, similar in structure to the aromatic portion of "Butyl[(4-phenylphenyl)methyl]amine hydrochloride," have been widely studied for their occurrence, fate, and behavior in the environment. Research on parabens (esters of para-hydroxybenzoic acid, which shares structural similarities with phenolic compounds) in aquatic environments provides insights into the environmental persistence and potential effects of phenolic derivatives, including potential degradation products and their environmental impact (Haman et al., 2015).

Antioxidant and Toxicity Properties

- The study of synthetic phenolic antioxidants (SPAs) and their environmental and human health impacts offers parallels to understanding the potential applications and safety considerations of structurally related phenolic amines. Research discussing SPAs in various matrices underscores the importance of evaluating the toxicity, environmental fate, and human exposure of phenolic compounds and their derivatives (Liu & Mabury, 2020).

Chemical Decomposition and Treatment

- The decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors, which involves the breakdown of organic compounds through advanced oxidation processes, might offer insights into potential methods for the degradation or transformation of "Butyl[(4-phenylphenyl)methyl]amine hydrochloride" in environmental or waste treatment contexts (Hsieh et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-phenylphenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N.ClH/c1-2-3-13-18-14-15-9-11-17(12-10-15)16-7-5-4-6-8-16;/h4-12,18H,2-3,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPWSOXWQAEFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[1,1'-Biphenyl]-4-yl}methyl)(butyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

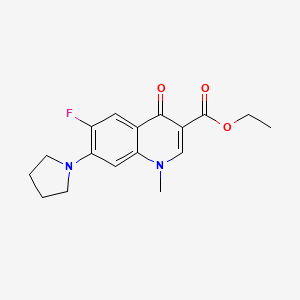

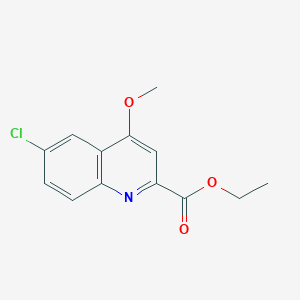

![3-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3173807.png)

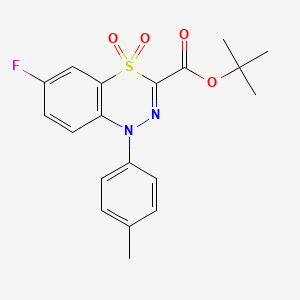

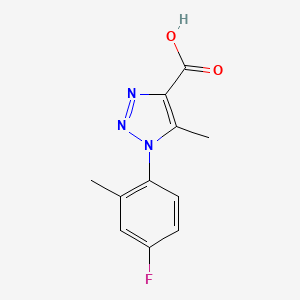

![1-{2-[(4-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B3173842.png)

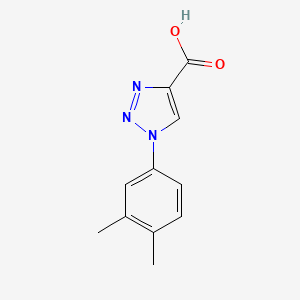

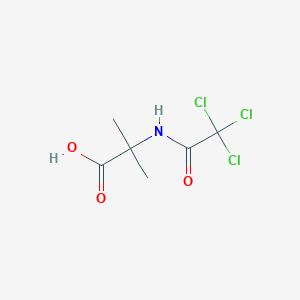

![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)